4-Hydroxypyridine-3,5-disulfonic acid

Description

Evolution and Scope of Pyridine-Based Compounds in Chemical Research

Pyridine (B92270), a heterocyclic aromatic organic compound with the chemical formula C5H5N, serves as a fundamental scaffold in a vast array of chemical research and industrial applications. wikipedia.orgresearchgate.net Structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom, its unique properties have cemented its role as a cornerstone in medicinal chemistry, agrochemicals, and materials science. wikipedia.orgresearchgate.net The pyridine ring is a ubiquitous feature in many natural products, including alkaloids and vitamins, and is a key component in numerous pharmaceutical agents due to its ability to improve water solubility and act as a pharmacophore. nih.govnih.gov

The evolution of pyridine chemistry began with its discovery in the 19th century, and its synthetic versatility was notably expanded by the Hantzsch pyridine synthesis in 1881. wikipedia.org Since then, research has burgeoned, leading to the development of countless derivatives. These compounds are integral to the synthesis of herbicides, fungicides, and insecticides in the agrochemical sector. wikipedia.orgresearchgate.net In pharmaceuticals, the pyridine moiety is present in a wide range of therapeutic agents, demonstrating antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.gov The continuous exploration of pyridine derivatives is driven by the quest for novel compounds with enhanced efficacy and targeted activity, making it a field of perpetual innovation. researchgate.netnih.gov

Distinctive Structural Features and Research Potential of 4-Hydroxypyridine-3,5-disulfonic Acid

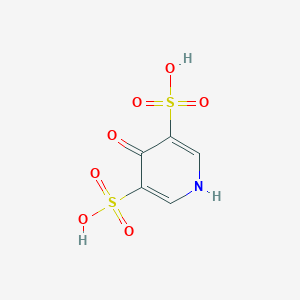

Within the extensive family of pyridine derivatives, this compound is a compound of particular interest due to its unique substitution pattern. Its structure features a pyridine ring functionalized with a hydroxyl (-OH) group at the 4-position and two sulfonic acid (-SO3H) groups at the 3- and 5-positions. This arrangement of functional groups imparts specific chemical characteristics that define its research potential.

The hydroxyl group at the 4-position allows the molecule to exist in tautomeric equilibrium with its keto form, 4-pyridone. The strongly acidic sulfonic acid groups significantly influence the molecule's electron density, acidity, and solubility in polar solvents. The presence of these multiple functional groups suggests potential applications as a versatile building block or intermediate in organic synthesis. For example, it is a known precursor in the synthesis of the diuretic drug Torsemide. thieme-connect.com

The combination of a heterocyclic aromatic ring with highly polar sulfonic acid groups makes it a candidate for investigation in coordination chemistry as a ligand for metal ions. The potential for hydrogen bonding and its ionic nature could also be explored in the context of supramolecular chemistry and materials science.

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 69939-55-9 |

| Molecular Formula | C5H5NO7S2 |

| Molecular Weight | 255.23 g/mol |

| Appearance | Solid |

Data sourced from publicly available chemical databases.

Current Research Landscape Pertaining to Pyridine Sulfonic Acid Derivatives

The broader class of pyridine sulfonic acids is an active area of chemical research. These compounds are recognized for their utility as intermediates and their presence in pharmacologically active molecules. acs.orglookchem.com The sulfonic acid group, being a strong acid, often imparts high water solubility and can engage in various intermolecular interactions, such as hydrogen bonding. lookchem.com

Current research often focuses on the synthesis of novel pyridine sulfonic acid derivatives and the evaluation of their biological activities. nih.gov They are investigated as potential therapeutic agents, with studies exploring their roles as, for example, carbonic anhydrase inhibitors. nih.gov Furthermore, their structural properties are systematically studied to understand how the position of the sulfonic acid group on the pyridine ring affects molecular packing and crystal structure, which is crucial for drug development and materials design. acs.orglookchem.com The ability of these compounds to act as ligands for metal-organic frameworks (MOFs) is another promising avenue of research, highlighting their versatility beyond pharmaceutical applications. lookchem.com The synthesis of related compounds, such as 4-Hydroxypyridine-3-sulfonic acid, is documented as a key step in the preparation of analogues for active pharmaceutical ingredients, underscoring the importance of this class of compounds in drug discovery and development. thieme-connect.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5NO7S2 |

|---|---|

Molecular Weight |

255.2 g/mol |

IUPAC Name |

4-oxo-1H-pyridine-3,5-disulfonic acid |

InChI |

InChI=1S/C5H5NO7S2/c7-5-3(14(8,9)10)1-6-2-4(5)15(11,12)13/h1-2H,(H,6,7)(H,8,9,10)(H,11,12,13) |

InChI Key |

XPXUAXAGFQITLV-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)C(=CN1)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=C(C(=O)C(=CN1)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Targeted Synthesis of 4-Hydroxypyridine-3,5-disulfonic Acid

The creation of this compound is a challenging synthetic endeavor that typically involves the forceful introduction of two sulfonic acid groups onto a 4-hydroxypyridine (B47283) scaffold. This can be conceptualized through direct disulfonation or a stepwise approach.

Direct Disulfonation Approaches on Pyridine (B92270) Precursors

The direct introduction of two sulfonyl groups onto the 4-hydroxypyridine ring is an aggressive reaction requiring potent sulfonating agents and high temperatures. While specific literature detailing a one-pot synthesis for this compound is scarce, the methodology can be inferred from the well-documented sulfonation of pyridine itself. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack, making sulfonation significantly more difficult than for benzene (B151609). wikipedia.org

The reaction typically employs fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), the active electrophile. The process for the parent pyridine ring often requires temperatures exceeding 250°C and the use of a catalyst, such as mercury(II) sulfate (B86663), to proceed effectively. google.com By analogy, the direct disulfonation of 4-hydroxypyridine would necessitate similarly harsh conditions to overcome the ring's inherent resistance and achieve substitution at both the 3- and 5-positions. The hydroxyl group at the 4-position is an activating group, which would facilitate the reaction compared to unsubstituted pyridine, but the strong acidic medium ensures the ring nitrogen remains protonated, maintaining a high level of deactivation.

Sulfonation of 4-Hydroxypyridine-3-sulfonic Acid

A more controlled and commonly documented pathway involves a stepwise approach, beginning with the synthesis of the monosulfonated intermediate, 4-Hydroxypyridine-3-sulfonic acid. thieme-connect.comthieme-connect.com This intermediate is a known entity, used in the synthesis of various pharmaceutical compounds. chemicalbook.comevitachem.com

The synthesis of 4-Hydroxypyridine-3-sulfonic acid is typically achieved by reacting 4-hydroxypyridine with fuming sulfuric acid (e.g., 20% SO₃). thieme-connect.comevitachem.com In a representative procedure, 4-hydroxypyridine is added portion-wise to a mixture of fuming sulfuric acid and a mercury sulfate catalyst at a controlled temperature, initially below 25°C. thieme-connect.comthieme-connect.com The mixture is then heated to high temperatures, such as 190°C, and held for an extended period, often around 10 hours, to drive the reaction to completion. thieme-connect.comthieme-connect.com The product is subsequently isolated by precipitation in a solvent like ethanol (B145695), yielding the mono-sulfonated acid. thieme-connect.com

To obtain the target this compound, this mono-sulfonated intermediate would undergo a second, more forcing sulfonation step. This would require more stringent conditions than the first sulfonation—likely involving higher concentrations of sulfur trioxide in oleum (B3057394), elevated temperatures, and potentially longer reaction times—to introduce the second sulfonic acid group at the vacant 5-position.

| Reactant | Sulfonating Agent | Catalyst | Temperature | Time | Product | Yield |

| 4-Hydroxypyridine | Fuming Sulfuric Acid (20% SO₃) | Mercury Sulfate | 190°C | 10 hours | 4-Hydroxypyridine-3-sulfonic Acid | 70.84% thieme-connect.com |

| 4-Hydroxypyridine | 20% Oleum | None specified | 120°C (393 K) | 4 days | 4-Hydroxypyridinium-3-sulfonate | Not specified nih.gov |

This table presents documented conditions for the synthesis of the mono-sulfonated intermediate.

Mechanistic Investigations of Sulfonation Reactions

The mechanism for the sulfonation of 4-hydroxypyridine follows the principles of electrophilic aromatic substitution on a heterocyclic aromatic amine. In the strongly acidic environment required for sulfonation, the nitrogen atom of the pyridine ring is protonated, forming a pyridinium (B92312) ion. vaia.comvaia.com

Key mechanistic features include:

The Electrophile : The true electrophile in these reactions is sulfur trioxide (SO₃), which is present in oleum or formed from the self-dissociation of sulfuric acid.

Ring Deactivation : The positive charge on the protonated nitrogen atom strongly deactivates the ring towards electrophilic attack by withdrawing electron density. This deactivation is why harsh reaction conditions are necessary.

Directing Effects : The pyridinium ion is a powerful meta-directing group. Therefore, electrophilic attack occurs preferentially at the C-3 and C-5 positions, which are meta to the nitrogen atom. Attack at the C-2, C-4, or C-6 positions would result in a highly unstable resonance structure where the positive charge is placed directly on the already positive nitrogen atom. vaia.comvaia.com The C-4 position is further blocked by the hydroxyl group.

Role of the Hydroxyl Group : The -OH group at the 4-position is an ortho-, para-directing activator. However, in the strong acid, its activating effect is modulated. It directs the incoming electrophile to its ortho positions, which are C-3 and C-5. Thus, the directing effects of the protonated nitrogen and the hydroxyl group are synergistic, both favoring substitution at the 3- and 5-positions.

The reaction proceeds via the attack of the pi-system of the pyridine ring on an SO₃ molecule, forming a carbocation intermediate known as a sigma complex. A base (such as HSO₄⁻) then abstracts a proton from the carbon bearing the new -SO₃H group, restoring aromaticity and yielding the final product. vaia.com

Optimization of Synthetic Conditions

Optimizing the synthesis of this compound is critical for maximizing yield and purity. This involves the careful selection of catalysts, solvents, and temperature, as these factors dictate reaction rate and selectivity.

Influence of Catalytic Systems on Reaction Efficiency and Selectivity

Given the difficulty of sulfonating the deactivated pyridine ring, catalysts are often essential.

Mercury(II) Sulfate : This is the most frequently cited catalyst for the sulfonation of pyridine and its derivatives. wikipedia.orggoogle.comthieme-connect.com Its precise role is not fully elucidated in all contexts, but it is believed to facilitate the reaction by complexing with the pyridine ring, potentially altering its electronic properties or aiding in the formation of the sigma complex. The use of mercury sulfate has been shown to enable sulfonation under conditions where the uncatalyzed reaction is impractically slow. google.com For instance, the synthesis of pyridine-3-sulfonic acid is effectively catalyzed by mercury(II) sulfate. wikipedia.org

Vanadium Catalysts : In some sulfonation processes, vanadium-based catalysts, such as vanadium pentoxide, have been used as alternatives to mercury, which is desirable due to mercury's toxicity.

The choice of catalyst is crucial for achieving disubstitution. A highly active catalytic system is necessary to overcome the increased deactivation of the ring after the first electron-withdrawing sulfonic acid group has been added.

Impact of Solvent Systems and Temperature Profiles

The solvent and temperature are paramount in controlling the extent of sulfonation.

Isolation and Purification Techniques

The isolation and purification of pyridine sulfonic acids rely on their physical properties, particularly their crystallinity and solubility in different solvents.

For 4-Hydroxypyridine-3-sulfonic acid, a common isolation procedure involves quenching the reaction. The resulting mixture is cooled and then poured slowly into industrial ethanol. This causes the desired sulfonic acid product to precipitate out of the solution as a solid. The solid is then collected by filtration. To further purify the product, the filter cake is washed with additional industrial alcohol and subsequently dried under a vacuum at an elevated temperature (e.g., 60°C) for several hours. This process yields a white solid product.

In the case of Pyridine-3,5-disulfonic acid, a fractional crystallization method is employed. google.com After the reaction, the mixture is added to an ice-water bath containing a lower alkanol. google.com This technique is effective for separating unreacted starting materials or mono-sulfonated intermediates, which may precipitate first. google.com The substantially pure 3,5-pyridinedisulfonic acid is then recovered from the remaining solution through crystallization. google.com For related compounds like 3-pyridinesulfonic acid, recrystallization from water or aqueous ethanol is a standard purification method to obtain the final product as needles or plates. chemicalbook.com The use of activated carbon can also be employed to remove colored impurities before the final crystallization step.

Scale-Up Considerations for Laboratory and Industrial Applications

Transitioning the synthesis of pyridine sulfonic acids from a laboratory setting to an industrial scale introduces several critical challenges that must be addressed to ensure safety, efficiency, and product quality.

Chemical and Reaction Control:

Exothermic Reactions: Sulfonation reactions are highly exothermic, releasing significant amounts of heat. chemithon.com On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. catsci.com Failure to control the temperature can lead to runaway reactions, decomposition of the product, and the formation of impurities. catsci.comdicp.ac.cn Therefore, industrial-scale production requires specialized reactors with efficient cooling systems and careful, controlled addition of reagents like oleum or fuming sulfuric acid. chemithon.comdicp.ac.cn

Viscosity Changes: The reaction mixture's viscosity can increase substantially as the sulfonation progresses, which can impede effective mixing and heat transfer. chemithon.com This necessitates powerful agitation systems in industrial reactors to maintain homogeneity.

Reagent Control: Precise control over the molar ratio of the sulfonating agent to the organic substrate is crucial. chemithon.com Even a small deviation can significantly impact product quality, leading to off-specification material. chemithon.com Automated and continuous process controls are often implemented in industrial settings to maintain this ratio. asiachmical.comask.com

Process and Environmental Safety:

Use of Hazardous Materials: The use of highly corrosive reagents like fuming sulfuric acid and toxic catalysts such as mercury sulfate presents significant handling and safety risks. google.com Industrial processes must incorporate robust safety protocols, closed-system handling to minimize exposure, and appropriate waste treatment procedures. The use of heavy metal catalysts is a major environmental concern, and industrial applications would necessitate efficient catalyst recovery and recycling systems or the development of less toxic alternatives. google.com

Waste Management: The neutralization of large quantities of acidic waste and the disposal or recycling of solvents are major environmental and cost considerations in scaling up production. catsci.com

Economic and Quality Factors:

Atom Economy: For industrial viability, processes with high atom economy are preferred to minimize waste and cost. catsci.com This involves choosing reagents and pathways that efficiently convert starting materials into the final product.

Purification and Quality Control: The purification methods of precipitation and crystallization are scalable. However, handling large volumes of flammable solvents like ethanol requires specialized equipment and safety measures. Ensuring high and consistent product purity on an industrial scale necessitates rigorous quality control using analytical techniques such as High-Performance Liquid Chromatography (HPLC). asiachmical.com

Chemical Reactivity and Derivatization Strategies

Reactions of the Pyridine (B92270) Ring System

The pyridine ring in 4-hydroxypyridine-3,5-disulfonic acid is significantly influenced by its substituents. The nitrogen atom, being more electronegative than carbon, inherently makes the pyridine ring electron-deficient compared to benzene (B151609). This electron deficiency is further intensified by the strong electron-withdrawing effects of the two sulfonic acid groups. The hydroxyl group, conversely, is an electron-donating group.

Electrophilic aromatic substitution is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. libretexts.org The pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the ring nitrogen. In the case of this compound, the ring is heavily deactivated towards electrophilic attack. This is due to the presence of two sulfonic acid (-SO₃H) groups, which are potent deactivating groups.

While the hydroxyl (-OH) group is an activating, ortho-, para-directing group, its influence is largely overcome by the cumulative deactivating effect of the two sulfonic acid groups and the ring nitrogen. Any potential electrophilic substitution would be extremely difficult to achieve under standard conditions. The synthesis of related compounds, such as 4-hydroxypyridinium-3-sulfonate from 4-hydroxypyridine (B47283) and oleum (B3057394), proceeds via electrophilic sulfonation on a much more activated ring before the introduction of multiple deactivating groups. nih.gov

| Reaction Type | Reactivity of this compound | Influencing Factors |

| Nitration | Highly Unlikely | Strong deactivation by two -SO₃H groups and ring nitrogen. |

| Halogenation | Highly Unlikely | Severe ring deactivation outweighs the directing effect of the -OH group. |

| Friedel-Crafts Alkylation/Acylation | Does not occur | The pyridine nitrogen complexes with the Lewis acid catalyst, and the ring is strongly deactivated. |

The electron-deficient character of the pyridine ring, exacerbated by the two sulfonic acid groups, makes it a candidate for nucleophilic aromatic substitution (SₙAr). In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group. While this compound does not possess an inherent leaving group (like a halide) on the ring, its high electron deficiency is a critical prerequisite for such reactivity. The introduction of strong electron-withdrawing groups, such as nitro groups in other pyridine systems, has been shown to render the ring "superelectrophilic" and highly susceptible to attack by even weak nucleophiles. nih.gov By analogy, the two sulfonate groups significantly lower the electron density of the pyridine ring, making it susceptible to nucleophilic attack, particularly if a good leaving group were present at the 2 or 6 positions.

Transformations Involving Sulfonic Acid Functional Groups

The sulfonic acid groups are robust and offer several avenues for chemical modification.

The sulfonate group (-SO₃H) is in a high oxidation state and is generally resistant to further oxidation. However, it can undergo reductive processes, most notably desulfonation.

Hydrolytic Desulfonation: This reaction involves the removal of the sulfonic acid group to regenerate a C-H bond. It is essentially the reverse of sulfonation. Heating aryl sulfonic acids in the presence of aqueous acid can lead to the cleavage of the C-S bond. wikipedia.org This process can be utilized to selectively remove sulfonate groups, often to unmask a position on the ring for other reactions or to remove a solubilizing group. The conditions for desulfonation can vary depending on the stability of the specific sulfonic acid. wikipedia.org

A primary strategy for derivatizing sulfonic acids is their conversion into more reactive intermediates, such as sulfonyl halides.

Formation of Sulfonyl Chlorides: Aromatic sulfonic acids can be converted to the corresponding sulfonyl chlorides (-SO₂Cl) by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This transformation is a cornerstone of sulfonamide and sulfonate ester synthesis. For instance, the related compound 4-hydroxy-3-pyridinesulfonic acid serves as a precursor for 4-methoxy-3-pyridinesulfonyl chloride, demonstrating the feasibility of this conversion on a substituted pyridine core. chemicalbook.com

These sulfonyl chloride intermediates are highly valuable as they readily react with a wide range of nucleophiles.

Reaction with amines yields sulfonamides (-SO₂NR₂).

Reaction with alcohols in the presence of a base yields sulfonate esters (-SO₂OR).

The table below summarizes the derivatization of the sulfonic acid groups.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Class |

| Sulfonic Acid (-SO₃H) | Thionyl Chloride (SOCl₂) | Sulfonyl Chloride (-SO₂Cl) | Sulfonyl Halide |

| Sulfonyl Chloride (-SO₂Cl) | Primary/Secondary Amine (R₂NH) | Sulfonamide (-SO₂NR₂) | Sulfonamide |

| Sulfonyl Chloride (-SO₂Cl) | Alcohol (R'OH), Base | Sulfonate Ester (-SO₂OR') | Sulfonate Ester |

Reactivity of the Hydroxyl Functional Group

The phenolic hydroxyl group at the 4-position is acidic and can be readily deprotonated by a base. It is also a site for derivatization through reactions such as etherification and esterification. nih.gov

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether (-OR) by reacting the compound with an alkylating agent (e.g., an alkyl halide or dialkyl sulfate) in the presence of a base. This is demonstrated in the synthesis of 4-methoxy-3-pyridinesulfonyl chloride from a 4-hydroxypyridine sulfonic acid precursor, where the hydroxyl group is methylated. chemicalbook.com

O-Acylation (Esterification): Reaction with an acylating agent, such as an acid chloride or acid anhydride, in the presence of a base, converts the hydroxyl group into an ester (-OCOR). This reaction provides a means to introduce a wide variety of acyl groups.

The table below outlines the key reactions of the hydroxyl group.

| Reaction Type | Reagent(s) | Resulting Functional Group | Product Class |

| O-Alkylation | Alkyl Halide (R-X), Base | Ether (-OR) | Pyridyl Ether |

| O-Acylation | Acyl Chloride (RCOCl), Base | Ester (-OCOR) | Pyridyl Ester |

Chemo- and Regioselective Functionalization Studies

Chemoselectivity in the context of this compound refers to the selective reaction of one functional group in the presence of others. Regioselectivity would apply if the two sulfonic acid groups were chemically distinguishable, which they are not in this symmetric molecule.

The primary challenge in derivatizing this compound is achieving selectivity between the hydroxyl group and the two sulfonic acid groups. The sulfonic acid groups can be converted into more reactive intermediates, such as sulfonyl chlorides, which can then be transformed into sulfonamides or sulfonates.

A common strategy involves converting the sulfonic acid groups into sulfonyl chlorides using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). thieme-connect.com This transformation is a key step in the synthesis of sulfonamides. For instance, in the synthesis of the diuretic torasemide, the related 4-hydroxypyridine-3-sulfonic acid is first converted to 4-chloropyridine-3-sulfonyl chloride by reacting it with PCl₅ and phosphorus oxychloride, demonstrating that under these conditions, both the hydroxyl group is replaced by chlorine and the sulfonic acid is converted to a sulfonyl chloride. thieme-connect.comthieme-connect.com Subsequently, the sulfonyl chloride can be reacted with an amine to form a sulfonamide.

To achieve selective functionalization, protection strategies may be necessary. For example, the hydroxyl group could first be protected via etherification. The protected intermediate could then undergo reaction at the sulfonic acid sites. Finally, deprotection of the hydroxyl group would yield the desired selectively functionalized product.

Table 3: Examples of Chemoselective Reactions

| Target Functional Group | Reaction | Reagents | Intermediate Product |

|---|---|---|---|

| Sulfonic Acid | Chlorosulfonation | PCl₅ / POCl₃ | 4-chloropyridine-3,5-disulfonyl dichloride |

| Sulfonyl Chloride | Amination (Sulfonamide formation) | Amine (R-NH₂) | 4-chloropyridine-3,5-bis(sulfonamide) |

| Hydroxyl Group | Etherification (Protection) | Benzyl bromide | 4-(benzyloxy)pyridine-3,5-disulfonic acid |

Coordination Chemistry and Metallosupramolecular Assemblies

Ligand Characteristics of 4-Hydroxypyridine-3,5-disulfonic Acid

The coordinating behavior of a ligand is fundamentally determined by the nature and spatial arrangement of its donor atoms. This compound possesses multiple functional groups that can engage in metal binding.

This compound offers several potential coordination sites, making it a multifunctional or polytopic ligand. These sites can be categorized by the donor atom involved:

Nitrogen Donor: The nitrogen atom within the pyridine (B92270) ring is a potential coordination site. As a heterocyclic amine, this nitrogen atom possesses a lone pair of electrons that can be donated to a metal center.

Oxygen Donors: The molecule is rich in oxygen donor atoms.

Hydroxyl Group: The oxygen atom of the hydroxyl group at the 4-position can coordinate to a metal ion, typically after deprotonation to form a more strongly donating hydroxido group.

Sulfonate Groups: Each of the two sulfonate (-SO₃H) groups contains three oxygen atoms. These oxygens can coordinate to metal ions in various modes, including monodentate (one oxygen binds), bidentate (two oxygens bind), or bridging (linking multiple metal centers).

While the sulfonate groups contain sulfur, coordination directly through the sulfur atom is less common for sulfonates compared to coordination through the more electronegative oxygen atoms. Therefore, it primarily functions as an O-donor ligand via these groups.

Chelation involves the binding of a single ligand to a metal center through two or more donor atoms, forming a stable ring structure. The geometry of this compound allows for several potential chelation modes:

A chelate ring could be formed between the deprotonated 4-hydroxyl group's oxygen and an oxygen atom from the adjacent 3-sulfonate or 5-sulfonate group.

While less common due to the ring strain associated with the 1,3-substitution pattern, chelation involving the pyridine nitrogen and an oxygen from one of the sulfonate groups might be possible under specific geometric conditions.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, often involving the reaction of a metal salt with the ligand in a suitable solvent, sometimes under hydrothermal conditions. While specific studies on this exact ligand are not extensively detailed, the behavior of analogous molecules provides significant insight. For instance, the closely related 4-hydroxy-3,5-pyridinedicarboxylic acid has been studied for its coordination properties with several metal ions. scispace.com

Transition metals, with their variable oxidation states and coordination geometries, are expected to form a wide range of complexes with this ligand. Studies on the analogous compound, 4-hydroxy-3,5-pyridinedicarboxylic acid, have demonstrated its ability to form stable complexes with Fe(III), Al(III), Cu(II), and Zn(II). scispace.com It is anticipated that this compound would exhibit similar reactivity, acting as a versatile ligand for constructing discrete coordination compounds or extended polymeric structures with transition metals. The sulfonate groups, being strong acids, readily deprotonate to provide anionic oxygen donors that can bridge multiple metal centers.

| Metal Ion | Coordination Study Method | Key Finding |

|---|---|---|

| Fe(III) | Potentiometry, UV/Vis | Forms stable complexes; evaluated as a potential Fe chelation agent. |

| Al(III) | Potentiometry, UV/Vis, 1H-NMR | Demonstrates strong complexation affinity. |

| Cu(II) | Potentiometry, UV/Vis, EPR | Coordination properties characterized. |

| Zn(II) | Potentiometry | Complex formation studied. |

Lanthanide and actinide ions are hard Lewis acids with a strong preference for hard donor atoms like oxygen. The abundance of oxygen donors in this compound makes it a highly suitable ligand for complexing with these f-block elements. Research on similar ligands, such as 4-hydroxypyridine-2,6-dicarboxylic acid, has shown the formation of two-dimensional and three-dimensional coordination polymers with lanthanide ions like Nd(III), Gd(III), Dy(III), and Er(III). nih.gov These structures often involve coordination from both the carboxylate and hydroxyl oxygens. nih.gov It is probable that this compound would form analogous stable, often highly hydrated, complexes with lanthanides, where the sulfonate and hydroxyl groups play a key role in the coordination sphere. Information regarding complexation with actinides is less common, but the fundamental preference for oxygen donors suggests a strong potential for binding.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Coordination polymers are extended structures formed by linking metal ions with organic ligands. mdpi.com Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that typically exhibit porosity. mdpi.com The multifunctional nature of this compound, with its multiple binding sites capable of bridging metal centers in different directions, makes it a promising building block, or "linker," for the synthesis of MOFs and coordination polymers.

The closely related pyridine-3,5-dicarboxylic acid is known to be an effective linker for creating diverse MOF architectures with transition metals such as Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺, resulting in structures ranging from 0D binuclear complexes to 2D and 3D polymers. rsc.org Similarly, 4-hydroxypyridine-2,6-dicarboxylic acid has been used to construct novel coordination polymers with both Zn(II) and various lanthanide ions. nih.gov

Design Principles for Porous Materials and Extended Architectures

A discussion in this section would necessitate information on how the specific functional groups of this compound—the hydroxyl and two sulfonic acid moieties—direct the assembly of metal-ligand frameworks. This would include an analysis of its coordination modes with various metal ions, the role of hydrogen bonding in structure stabilization, and how these factors contribute to the formation of porous structures. Without experimental examples, a meaningful analysis of these design principles cannot be provided.

Investigation of Topology and Dimensionality in Coordination Networks

This subsection would require crystallographic data of coordination compounds formed with this compound. Such data is essential for determining the connectivity of the metal nodes and organic linkers, which in turn defines the topology and dimensionality of the network. The characterization of these networks, including their classification using Schläfli symbols and the analysis of their interpenetration, is entirely dependent on the availability of structural information from published research, which is currently lacking.

Given the current state of publicly accessible research, a detailed and scientifically accurate article on the coordination chemistry of this compound, as per the requested outline, cannot be generated. Further experimental investigation into the synthesis and characterization of coordination compounds involving this ligand is required to fill this knowledge gap.

Supramolecular Chemistry and Self Assembly Processes

Non-Covalent Interactions in Crystal Engineering

In the solid state, the arrangement of molecules is dictated by a combination of hydrogen bonding, π-stacking, and ionic forces. These interactions work in concert to produce stable, three-dimensional crystalline lattices.

Hydrogen bonds are the principal directional forces in the assembly of 4-Hydroxypyridine-3,5-disulfonic acid. The molecule possesses multiple hydrogen bond donors (the hydroxyl O-H and the protonated pyridinium (B92312) N-H) and acceptors (the oxygen atoms of the sulfonate groups, the hydroxyl oxygen, and the pyridine (B92270) nitrogen).

In the crystal structure of an analogous compound, 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate, the pyridinium cation and carboxylate anion form an extensive three-dimensional hydrogen-bonded network. nih.gov The hydrogen bonds comprising this network are considered strong, with O—H⋯O and N—H⋯O donor-to-acceptor distances ranging from 2.533 (2) to 2.700 (2) Å. nih.gov These directional interactions bridge the component ions into a robust, extended lattice. nih.gov Similarly, charge-assisted hydrogen bonds, particularly between a protonated amine and a sulfonate anion (NH+···−O3S−), are known to play a predominant role in the crystal packing of zwitterionic sulfonic acids. acs.org

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1-H1A···O5 | 0.89 | 1.81 | 2.700 (2) | 177.0 |

| O1-H1···O2 | 0.82 | 1.86 | 2.663 (2) | 166.0 |

| O3-H3···O4 | 0.82 | 1.72 | 2.533 (2) | 171.0 |

The aromatic pyridine ring is capable of engaging in π-stacking interactions, which contribute significantly to the stabilization of self-assembled structures. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

In the crystal packing of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate, the structure is further enhanced by π-stacking of the pyridinium cations with other cations and the dicarboxybenzoate anions with other anions. nih.gov These homogeneous π-stacked columns feature a centroid-to-centroid distance of 3.6206 (13) Å, a value well within the accepted range for stabilizing π–π contacts. nih.gov This demonstrates the importance of such interactions in organizing pyridine-containing molecules in the solid state.

Sulfonic acids are strong acids, meaning the two sulfonate groups on the molecule are typically deprotonated, conferring a net negative charge and acting as key sites for ionic interactions. wikipedia.org These negatively charged sulfonate anions (RSO₃⁻) are weak bases and are stable in water. wikipedia.org

In crystal engineering, these anionic groups drive the formation of layered or complex 3D structures through strong electrostatic interactions with cations. acs.orgmdpi.com The crystal packing in sulfonate-containing compounds often features distinct hydrophilic regions, where the ionic sulfonate groups and cations are located, and hydrophobic regions, where the organic parts of the molecules aggregate. acs.orguniupo.it The interplay between strong, charge-assisted hydrogen bonds and these broader ionic forces is a determining factor in the final supramolecular architecture. acs.org

Formation of Cocrystals and Supramolecular Synthons

The principles of crystal engineering can be used to predictably design multicomponent crystals, or cocrystals, where this compound is combined with other molecules (coformers). This is achieved by identifying and exploiting robust and reliable intermolecular recognition patterns, known as supramolecular synthons.

For molecules containing both carboxylic acid and pyridine functionalities, the acid-pyridine heterosynthon is a particularly robust and recurrent interaction used for the targeted synthesis of cocrystals. mdpi.com Given that this compound contains both a pyridine ring (a hydrogen bond acceptor) and acidic hydroxyl and sulfonic acid protons (hydrogen bond donors), it is an excellent candidate for forming predictable synthons with a variety of coformers. The formation of a salt or cocrystal can often be predicted based on the difference in pKa values between the acidic and basic components. mdpi.com

Environmental Influences on Supramolecular Architecture (e.g., solvent effects, pH)

The self-assembly of this compound in solution is highly sensitive to environmental conditions such as solvent polarity and pH. These factors can alter the delicate balance of non-covalent forces and thus direct the assembly process toward different final structures.

The aggregation of molecules can be highly dependent on pH, especially for compounds with ionizable groups. reddit.com this compound has several such groups: the pyridine nitrogen, the hydroxyl group, and the two sulfonic acid groups, each with a distinct pKa value. As the pH of the solution changes, the protonation state of these groups is altered, which in turn modifies the net charge of the molecule and the nature of the intermolecular electrostatic interactions. nih.gov At a given pH, the balance between attractive forces (e.g., between a protonated pyridinium and an anionic sulfonate) and electrostatic repulsion (e.g., between two protonated pyridinium ions) will dictate whether self-assembly occurs and what morphology the resulting nanostructures will adopt. nih.gov

Furthermore, solvent polarity plays a crucial role. The assembly of charged molecules is often driven by electrostatic interactions and hydrogen bonding, and the strength of these interactions can be modulated by the solvent. nih.gov In polar solvents like water, the multiple charged and polar groups of this compound would be well-solvated. Changes in solvent composition, such as the addition of a less polar co-solvent, can screen charges differently and alter hydrogen bonding strengths, thereby influencing the size and stability of the resulting supramolecular assemblies. nih.gov

Catalytic Applications and Mechanistic Investigations

Acid-Catalyzed Reactions Mediated by 4-Hydroxypyridine-3,5-disulfonic Acid

The strong electron-withdrawing nature of sulfonic acid groups typically imparts significant Brønsted acidity to a molecule, making it a potential candidate for catalyzing acid-mediated reactions. mdpi.comnih.gov Sulfonic acid-functionalized materials are often employed as solid acid catalysts for various organic transformations. mdpi.comnih.gov However, specific studies detailing the use of this compound are not present in the reviewed literature.

Studies in Organic Transformation Processes (e.g., esterification, etherification, condensation)

There is no available scientific literature or research data describing the use of this compound as a catalyst for organic transformation processes such as esterification, etherification, or condensation reactions. While related compounds, such as sulfonic acid-functionalized ionic liquids with pyridinium (B92312) cations, have been investigated for their catalytic activity in reactions like esterification researchgate.net, and other solid sulfonic acid catalysts have been used for condensation reactions mdpi.com, specific studies employing this compound for these purposes have not been found.

Heterogeneous Catalysis Utilizing Derived Materials (e.g., MOF-supported catalysts)

The literature search did not yield any studies on the use of this compound in the formation of derived materials for heterogeneous catalysis. There are no documented instances of it being used as a ligand for metal-organic frameworks (MOFs) or supported on other materials for catalytic purposes. While the functionalization of materials like porous organic polymers with sulfonic acid groups is an active area of research for creating heterogeneous catalysts nih.gov, this has not been specifically reported for this compound.

Exploration of Organocatalytic Roles

There are no published research findings exploring the potential organocatalytic roles of this compound. Organocatalysis by pyridine-based compounds is a known field of study acs.org, but research has focused on other derivatives. The unique combination of a hydroxyl group, a pyridine (B92270) nitrogen, and two sulfonic acid groups could theoretically allow for various modes of activation, but this potential has not been explored in the available scientific literature.

Advanced Spectroscopic and Diffraction Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 4-Hydroxypyridine-3,5-disulfonic acid, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are critical for confirming its constitution and assigning specific nuclei.

Proton and Carbon-13 NMR for Structural Confirmation

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the substitution pattern, only two aromatic protons remain on the pyridine (B92270) ring at positions 2 and 6. These protons are chemically equivalent and would appear as a single signal, likely a singlet, in the aromatic region of the spectrum. The chemical shift would be influenced by the electron-withdrawing sulfonic acid groups and the electron-donating hydroxyl group. For comparison, in 4,5-dihydroxybenzene-1,3-disulfonic acid, aromatic protons appear as singlets at δ=7.20 ppm and δ=7.50 ppm. nih.gov The hydroxyl proton (-OH) and the sulfonic acid protons (-SO₃H) are typically exchangeable with deuterium (B1214612) oxide (D₂O) and may appear as broad singlets or not be observed at all, depending on the solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide key information about the carbon skeleton. Due to symmetry, only three distinct signals for the pyridine ring carbons are expected: one for the equivalent C2 and C6 positions, one for the equivalent C3 and C5 positions (bearing the sulfonyl groups), and one for the C4 position (bearing the hydroxyl group). The chemical shifts are significantly influenced by the attached functional groups. chemrxiv.orgacs.org The C4 carbon, attached to the hydroxyl group, would be shifted downfield. The C3 and C5 carbons, bonded to the strongly electron-withdrawing sulfonic acid groups, would also experience a significant downfield shift. chemrxiv.orgresearchgate.net Conversely, the C2 and C6 carbons would be influenced by both the adjacent nitrogen and the nearby substituents.

A hypothetical assignment based on known substituent effects is presented below. chemrxiv.orgresearchgate.net

| Carbon Position | Expected Chemical Shift Range (ppm) | Attached Group |

| C2 / C6 | 140 - 155 | - |

| C3 / C5 | 130 - 145 | -SO₃H |

| C4 | 155 - 170 | -OH |

Two-Dimensional NMR Techniques for Connectivity Assignments

2D NMR experiments are instrumental in confirming the connectivity between atoms, which is particularly useful for unambiguous assignments in complex molecules. science.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com For this compound, this experiment would be of limited use for the aromatic system as the two ring protons (H2 and H6) are expected to be isolated and equivalent, thus showing no cross-peaks to each other.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This ¹H-¹³C correlation experiment identifies direct, one-bond connections between protons and the carbons they are attached to. sdsu.eduyoutube.com An HSQC spectrum would show a clear cross-peak correlating the ¹H signal of the H2/H6 protons to the ¹³C signal of the C2/C6 carbons, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings (typically over two or three bonds). sdsu.edu It is a powerful tool for piecing together the molecular framework. For this molecule, an HMBC spectrum would be expected to show correlations from the H2/H6 protons to the C4 carbon (a three-bond coupling) and the C3/C5 carbons (a three-bond coupling). These correlations would be definitive proof of the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. youtube.com The molecular weight of this compound (C₅H₅NO₇S₂) is 255.23 g/mol .

In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 256 or the deprotonated molecule [M-H]⁻ at m/z 254. The fragmentation of aromatic sulfonic acids is well-documented and typically involves the loss of SO₂ (64 Da) or SO₃ (80 Da). nih.govresearchgate.netaaqr.orgresearchgate.net

Expected Fragmentation Pathways:

Loss of SO₃: A primary fragmentation pathway for aromatic sulfonic acids is the cleavage of the C-S bond, leading to the loss of a neutral SO₃ molecule.

Loss of SO₂: Elimination of SO₂ (desulfonylation) is also a common fragmentation pathway for aromatic sulfonamides and sulfonic acids, often proceeding through a rearrangement. nih.govresearchgate.net

Loss of H₂O: The hydroxyl group can be lost as a water molecule, particularly after initial fragmentation. libretexts.org

Ring Cleavage: Fragmentation of the pyridine ring itself may occur after the initial loss of the substituent groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. cdnsciencepub.comcdnsciencepub.comaps.orgnih.gov The spectra of this compound would be characterized by absorptions corresponding to its specific functional groups. rsc.orgacs.org

Key Vibrational Modes:

O-H Vibrations: A broad absorption band is expected in the high-frequency region (typically 3200-3600 cm⁻¹) corresponding to the stretching of the phenolic hydroxyl group.

S=O and S-O Vibrations: The sulfonic acid groups give rise to strong and characteristic absorptions. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1340-1440 cm⁻¹ and 1150-1210 cm⁻¹, respectively. aip.orgcdnsciencepub.comcdnsciencepub.com S-O single bond stretching typically appears in the 1030-1040 cm⁻¹ region. asianpubs.org

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1630 cm⁻¹ region. cdnsciencepub.comasianpubs.org C-H in-plane and out-of-plane bending vibrations also produce characteristic signals. cdnsciencepub.com

C-S Stretching: The stretching vibration for the C-S bond is anticipated around 740-760 cm⁻¹. asianpubs.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3600 (broad) | Phenolic -OH |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine Ring |

| S=O Asymmetric Stretch | 1340 - 1440 | Sulfonic Acid |

| S=O Symmetric Stretch | 1150 - 1210 | Sulfonic Acid |

| S-O Stretch | 1030 - 1040 | Sulfonic Acid |

| C=C, C=N Ring Stretches | 1400 - 1630 | Pyridine Ring |

| C-S Stretch | 740 - 760 | Aryl-Sulfonate |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a crystalline sample provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. rsc.orgrsc.orgpnas.org

Single Crystal X-ray Diffraction for Atomic Arrangement

While a crystal structure for this compound is not publicly available, the structure of the closely related 4-Hydroxypyridinium-3-sulfonate has been determined. nih.gov This monosulfonated analogue provides significant insight into the likely solid-state structure.

In the crystal of 4-Hydroxypyridinium-3-sulfonate, the molecule exists as a zwitterion, with the pyridine nitrogen being protonated (N⁺-H) and the sulfonic acid group being deprotonated (SO₃⁻). nih.gov The crystal lattice is organized into layers held together by a network of N—H···O and O—H···O hydrogen bonds between adjacent molecules. nih.gov The bonds within the pyridine ring show significant delocalization. nih.gov

Based on this analogue, it is highly probable that this compound would also crystallize as a zwitterion, featuring a protonated pyridinium (B92312) nitrogen and two deprotonated sulfonate groups. The solid-state structure would be heavily influenced by extensive hydrogen bonding between the pyridinium N-H, the phenolic O-H, and the sulfonate oxygen atoms, likely forming a complex three-dimensional network.

Crystallographic Data for the Analogue, 4-Hydroxypyridinium-3-sulfonate nih.gov

| Parameter | Value |

| Chemical Formula | C₅H₅NO₄S |

| Molecular Weight | 175.16 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 6.7980 (2) |

| b (Å) | 8.7618 (3) |

| c (Å) | 10.6797 (3) |

| Volume (ų) | 636.11 (3) |

| Z (molecules/cell) | 4 |

Powder X-ray Diffraction for Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline phases of a solid material. When a sample of this compound is exposed to a monochromatic X-ray beam, the X-rays are diffracted by the crystalline lattice planes. The resulting diffraction pattern is a unique fingerprint of the crystalline structure.

The analysis would involve recording the diffraction pattern, which is a plot of the diffracted X-ray intensity versus the diffraction angle (2θ). The positions and intensities of the peaks in the pattern are characteristic of the compound's crystal structure. This data would be used to:

Identify the crystalline phase: By comparing the obtained pattern with a database of known phases, the specific crystalline form of this compound could be identified.

Determine phase purity: The presence of additional peaks would indicate the presence of impurities or different polymorphic forms.

Analyze crystal structure: The diffraction data can be used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal).

A hypothetical data table for the PXRD analysis of a crystalline solid is presented below.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.8 | 4.27 | 80 |

| 25.1 | 3.55 | 60 |

| 30.7 | 2.91 | 30 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. For this compound, this technique would provide insights into the electronic transitions within the molecule.

The analysis involves dissolving the compound in a suitable transparent solvent and measuring its absorbance at different wavelengths. The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelengths at which the compound absorbs light (λmax) correspond to the energy required to promote electrons from a lower energy molecular orbital to a higher energy one.

The expected electronic transitions for this compound would likely involve:

π → π* transitions: Associated with the aromatic pyridine ring.

n → π* transitions: Involving the non-bonding electrons on the nitrogen and oxygen atoms.

The position and intensity of the absorption bands would be influenced by the sulfonic acid groups and the hydroxyl group on the pyridine ring. A hypothetical UV-Vis absorption data table is shown below.

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Electronic Transition |

| 215 | 12,000 | Water | π → π |

| 278 | 8,500 | Water | π → π |

| 350 | 1,500 | Water | n → π* |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), represent a powerful tool for investigating the intrinsic properties of molecules like 4-Hydroxypyridine-3,5-disulfonic acid from first principles. DFT has been successfully used to study related compounds, such as 3-hydroxypyridin-4-one hybrids and other pyridine (B92270) derivatives, providing insights into their electronic structure and reactivity. nih.govresearchgate.net

Prediction of Molecular Geometries and Electronic Properties

In a hypothetical study, DFT calculations would be employed to determine the optimized molecular geometry of this compound. This would involve calculating key structural parameters.

Table 1: Hypothetical Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value Range |

| C-C Bond Lengths (in pyridine ring) | ~1.38 - 1.40 Å |

| C-N Bond Lengths (in pyridine ring) | ~1.33 - 1.35 Å |

| C-S Bond Lengths | ~1.77 - 1.79 Å |

| S-O Bond Lengths (sulfonic acid) | ~1.44 - 1.48 Å |

| C-O Bond Length (hydroxyl group) | ~1.35 - 1.37 Å |

| Pyridine Ring Bond Angles | ~118° - 122° |

Furthermore, these calculations would yield crucial electronic properties. The distribution of electron density could be visualized through Molecular Electrostatic Potential (MEP) maps, which are valuable for predicting sites of intermolecular interactions. nih.govresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would also be determined, which are fundamental to understanding the molecule's chemical reactivity and kinetic stability. nih.gov

Analysis of Reactivity Indices and Reaction Pathways

From the calculated electronic properties, various reactivity descriptors could be derived. These indices help in predicting the reactivity of the molecule. For instance, DFT studies on similar compounds have been used to calculate global reactivity parameters. nih.gov

A computational investigation could also map out potential reaction pathways, for example, in its role as a catalyst or its degradation process. This would involve locating transition states and calculating activation energy barriers, providing a deeper understanding of its chemical behavior. nih.gov

Energetic Characterization of Intermolecular Interactions

The sulfonic acid and hydroxyl groups of this compound suggest a strong potential for forming intermolecular hydrogen bonds. Quantum chemical methods can be used to model dimers or larger clusters of the molecule to quantify the strength and nature of these interactions. dtu.dknih.gov Such studies are crucial for understanding its properties in the solid state and in solution.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com For this compound, MD simulations could provide insights into its conformational flexibility, particularly the rotation around the C-S bonds of the sulfonic acid groups.

By simulating the molecule in a solvent, such as water, its solvation structure and dynamic behavior in solution could be analyzed. This would reveal how the molecule interacts with its environment over time. While MD simulations have been performed on derivatives of 3-hydroxypyridine-4-one to assess ligand-protein interactions nih.govnih.gov, specific studies on this compound are not present in the literature.

Computational Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data for structure verification. For this compound, the following spectra could be computationally predicted:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the positions of major peaks in the IR and Raman spectra, corresponding to the stretching and bending modes of its functional groups. nih.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Visible absorption spectrum.

While these computational tools are well-established, their specific application to generate detailed findings for this compound has not been documented in peer-reviewed literature.

Applications in Advanced Materials Science

Integration into Polymeric Systems

The incorporation of 4-Hydroxypyridine-3,5-disulfonic acid into polymeric systems is a key area of research, with a particular focus on creating materials with enhanced ionic conductivity and controlled water uptake.

The synthesis of sulfonated polymers and polyelectrolytes is critical for various technologies, and this compound can be utilized in several ways to achieve this. One approach is to use it as a monomer in polycondensation reactions. For instance, sulfonated polyimides containing pyridine (B92270) groups have been successfully prepared, demonstrating the feasibility of integrating such multifunctional monomers into high-performance polymer backbones. researchgate.net These polymers often exhibit good solubility in organic solvents, allowing for the casting of flexible and tough films.

Another strategy involves the copolymerization of vinyl monomers. Research has shown that copolymers can be synthesized from monomers like 4-styrenesulfonic acid sodium salt and 4-vinylpyridine. This suggests that a vinyl derivative of this compound could be a viable monomer for creating polyelectrolytes with a high density of sulfonic acid groups.

The presence of both acidic (sulfonic acid) and basic (pyridine) moieties within the same monomer unit can lead to the formation of zwitterionic structures, which can influence the polymer's solubility and conformational behavior in solution. mdpi.com This unique combination of functional groups allows for the creation of polymers with a fine-tuned balance of properties.

Proton exchange membranes (PEMs) are a critical component of fuel cells, and there is a significant research effort to develop new materials that can operate efficiently at high temperatures and low humidity. Polymers containing both pyridine and sulfonic acid groups are considered excellent candidates for PEMs. researchgate.netorientjchem.orgnih.govresearchgate.netrsc.org

The sulfonic acid groups are responsible for the proton conductivity of the membrane. The pyridine ring, being basic, can engage in acid-base interactions with the sulfonic acid groups. This interaction helps to control the water uptake and swelling of the membrane, which are critical parameters for maintaining its mechanical integrity and long-term stability. researchgate.net By carefully balancing the degree of sulfonation and the pyridine content, it is possible to optimize the membrane's properties for specific operating conditions.

Research on sulfonated polyimides containing pyridine groups has shown that these materials can exhibit high proton conductivity while maintaining low water uptake and good water stability. researchgate.net The thermal stability of such polymers is also a key advantage, with desulfonation temperatures often exceeding 300°C.

| Polymer System | Monomers Used | Key Findings |

| Sulfonated Polyimides (SPIs) | 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA), 4,4′-diaminodiphenyl ether-2,2′-disulfonic acid (ODADS), 4-(4-methoxy)phenyl-2,6-bis(4-aminophenyl)pyridine (DAM) | Good solubility, high thermal stability, high proton conductivity (0.23 S/cm), and controlled water uptake due to acid-base interactions. researchgate.net |

| Branched Sulfonimide-Based Poly(phenylenebenzophenone)s | 1,4-dichloro-2,5-diphenylenebenzophenone (PBP), 1,3,5-trichlorobenzene | High proton conductivity (up to 121.88 mS/cm), excellent thermal and chemical stability. nih.gov |

Functional Coatings and Thin Films

While direct research on the use of this compound in functional coatings is not extensive, the properties of its constituent functional groups suggest several potential applications. A notable application is in the formulation of surface coatings where pyridine salts of aromatic sulfonic acids have been used as curing catalysts. google.com These catalysts allow for the curing of amino or unmodified alkyd resin coatings at significantly lower temperatures than typically required. The pyridine salt of p-toluene sulfonic acid is a preferred example of such a catalyst. google.com This indicates a potential role for this compound in similar catalytic applications within the coatings industry.

Furthermore, pyridine derivatives are known to adsorb onto metal surfaces, and this property can be exploited for surface modification and the creation of thin films. mdpi.comacs.org The sulfonic acid groups, being hydrophilic, could impart anti-fouling or anti-corrosive properties to a surface. The ability of pyridine derivatives to form organized layers on substrates like graphene also suggests possibilities for creating functional thin films for electronic or sensing applications. researchgate.net

Exploration in Optical and Electronic Materials

The unique electronic structure of the pyridine ring, combined with the electron-donating hydroxyl group and electron-withdrawing sulfonic acid groups, makes this compound an interesting candidate for optical and electronic materials.

Pyridine derivatives are known to exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optical computing. nih.govmdpi.comresearchgate.netacs.org The presence of both donor and acceptor groups on the aromatic ring can lead to a large second-order NLO response. By incorporating this compound into a polymer matrix and aligning the molecules with an electric field, it may be possible to create thin films with significant NLO activity. nih.gov

In the realm of electronic materials, the sulfonic acid groups of this compound can be used to dope (B7801613) conducting polymers, thereby increasing their electrical conductivity. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Doping is a crucial process for tuning the electronic properties of polymers for applications such as organic light-emitting diodes (OLEDs), transistors, and sensors. The compound could be introduced as a dopant into a polymer matrix, where the sulfonic acid would protonate the polymer backbone, creating charge carriers and enhancing conductivity.

| Property | Potential Application | Rationale |

| Nonlinear Optical (NLO) Properties | Optical switching, frequency doubling | The presence of electron-donating (-OH) and electron-withdrawing (-SO3H) groups on the pyridine ring can lead to a significant molecular hyperpolarizability. nih.govacs.org |

| Electrical Conductivity | Conductive polymers, antistatic coatings | The sulfonic acid groups can act as a dopant for various polymers, increasing their charge carrier concentration and, consequently, their electrical conductivity. nih.govresearchgate.net |

| Fluorescence | Fluorescent probes, organic light-emitting diodes (OLEDs) | Pyridine derivatives can exhibit fluorescence, and their properties can be tuned by functionalization. |

Biochemical and Mechanistic Biological Investigations

Role in Enzyme Studies and Biochemical Pathways

There is currently no available information to detail the role of 4-Hydroxypyridine-3,5-disulfonic acid in enzyme studies or biochemical pathways.

Exploration as Enzyme Probes or Effectors

No studies have been identified that explore the use of this compound as an enzyme probe or effector.

Investigation of Interactions with Biological Macromolecules (e.g., proteins)

There is no research available that investigates the interactions of this compound with biological macromolecules such as proteins.

Modulatory Effects on Cellular Processes (e.g., ion transport mechanisms)

Information regarding any modulatory effects of this compound on cellular processes, including ion transport mechanisms, is not present in the current body of scientific literature.

Q & A

Q. What are the key synthetic routes for 4-Hydroxypyridine-3,5-disulfonic acid, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves sulfonation of 4-hydroxypyridine using agents like concentrated sulfuric acid or chlorosulfonic acid to introduce sulfonic groups at positions 3 and 5. Optimization may include:

- Temperature control (100–150°C) to balance reaction rate and byproduct formation.

- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Purification via recrystallization or ion-exchange chromatography to isolate the product. Reaction progress can be monitored using TLC or HPLC, with yields improved by adjusting stoichiometry and reaction time .

Q. What spectroscopic methods are most effective for characterizing this compound, and how are spectral data interpreted?

- NMR : 1H NMR identifies the hydroxyl proton (δ 10–12 ppm, downfield due to hydrogen bonding). 13C NMR confirms sulfonic acid substitution via deshielding of adjacent carbons.

- IR : Detects -SO3H (asymmetric stretching ~1200 cm⁻¹) and -OH (broad peak ~3000 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion [M-H]⁻ at m/z 239.2 (theoretical for C₅H₅NO₆S₂). High-resolution MS validates the molecular formula .

Q. How do pH and solvent polarity influence the solubility of this compound?

Solubility is highest in polar solvents (e.g., water, DMSO) due to the compound’s ionic sulfonic acid groups. Systematic studies using the shake-flask method at 25°C show:

- pH-dependent solubility: Maximal in alkaline conditions (pH > 9) where deprotonation enhances hydrophilicity.

- Solvent polarity (logP) and hydrogen-bonding capacity (Hansen parameters) correlate with solubility trends .

Advanced Research Questions

Q. How does the dual sulfonic acid group affect the coordination chemistry of this compound with transition metals?

The sulfonate groups act as strong electron-withdrawing ligands, enabling chelation with metals like Fe³⁺ and Al³⁺. Methodologies include:

- Potentiometric Titration : To determine stability constants (log β) across pH 2–12.

- EXAFS/X-ray Crystallography : Reveals octahedral or tetrahedral coordination geometries. Comparative studies with analogs (e.g., catechol-3,5-disulfonate) show enhanced binding affinity due to charge delocalization .

Q. In kinetic studies, how do pH variations affect the catalytic activity of this compound in ester hydrolysis?

- Mechanism : At pH 5–7, deprotonation of the hydroxyl group increases nucleophilicity, accelerating ester cleavage.

- Methodology : Monitor hydrolysis of p-nitrophenyl acetate via UV-Vis (λ = 400 nm). Rate constants (kobs) are calculated using pseudo-first-order kinetics.

- Electrostatic Effects : Adjust ionic strength with NaClO₄ to study charge interactions .

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

Conflicting data may arise from hydration states or impurities. Approaches include:

- Thermogravimetric Analysis (TGA) : Quantifies dehydration steps (100–150°C) and sulfonic group decomposition (>200°C).

- Accelerated Stability Studies : Conducted at 40°C/75% RH with HPLC monitoring.

- Lyophilization : Reduces hydrolytic degradation during storage .

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be addressed?

- HPLC-UV/MS : Use reverse-phase C18 columns with ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve polar impurities.

- Validation : Follow ICH guidelines for LOD/LOQ (e.g., signal-to-noise ratio > 3:1 for LOD).

- Reference Standards : Cross-validate with structurally similar impurities (e.g., pyridine-3-sulfonic acid) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in photochemical studies?

Discrepancies may stem from light source variability (wavelength, intensity) or solvent photosensitivity. Standardized protocols include:

- Controlled Irradiation : Use monochromatic light (e.g., 254 nm) in quartz cells.

- Quenchers : Add Tiron (1,2-dihydroxybenzene-3,5-disulfonate) to scavenge reactive oxygen species.

- EPR Spectroscopy : Detect radical intermediates (e.g., hydroxyl radicals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.